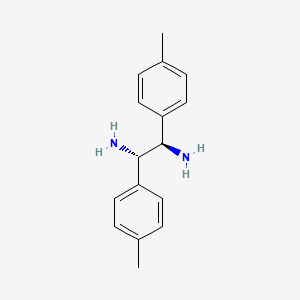

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

Description

Properties

CAS No. |

50764-59-5 |

|---|---|

Molecular Formula |

C16H22N2+2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

[(1R,2S)-2-azaniumyl-1,2-bis(4-methylphenyl)ethyl]azanium |

InChI |

InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/p+2/t15-,16+ |

InChI Key |

UQUZLWQGLCLOBD-IYBDPMFKSA-P |

SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)C)[NH3+])[NH3+] |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)[NH3+])[NH3+] |

Origin of Product |

United States |

Preparation Methods

Stereoselective Catalytic Synthesis Approaches

While direct synthetic routes to (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine are less commonly reported, related chiral diamines such as 1,2-diphenylethylenediamine are often prepared via asymmetric catalytic methods involving transition metal complexes.

Ru(II)-NHC-Diamine Complexes as Precatalysts: Recent research demonstrates modular synthesis of Ru(II)-N-heterocyclic carbene (NHC)-diamines from chiral diamines like (1R,2R)-1,2-diphenylethylenediamine. These complexes are synthesized by transmetalation from silver complexes, followed by ligand exchange with the diamine.

Synthesis Conditions: The preparation involves reacting imidazolinium chloride precursors with silver oxide, then with ruthenium precursors and the chiral diamine ligand under controlled conditions, yielding air- and moisture-stable complexes.

Structural Insights: X-ray crystallography reveals distorted octahedral geometry with unique tridentate coordination involving the diamine, which can be exploited for asymmetric hydrogenation catalysis.

Relevance to Diamine Preparation: Although this method focuses on catalyst preparation, it highlights the availability and synthetic utility of chiral diamines like (1R,2S)-1,2-diphenylethane-1,2-diamine analogues, which can be synthesized or resolved prior to catalyst formation.

Synthetic Routes via Carbonylation and Condensation Reactions

Indirect synthetic strategies involve the preparation of 1,2-diaryl diketones followed by condensation with diamines to yield diamine derivatives.

Catalyzed Carbonylation: α-Methylene ketones can be converted into 1,2-diaryl diketones using iodine catalysis and tert-butyl hydroperoxide (TBHP) as oxidant under heating (100 °C) in DMF solvent.

Subsequent Condensation: The diketones react with o-phenylenediamine at elevated temperatures (100 °C) to form quinoxaline derivatives, indicating the feasibility of forming related diamine frameworks through such intermediates.

Implication: While this method is more suited for heterocyclic diamine derivatives, it provides insight into the synthetic versatility of aryl-substituted diamines and potential routes to substituted 1,2-diamines.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (1S,2R)-1,2-Di-p-tolylethane-1,2-diamine

- (1R,2R)-1,2-Di-p-tolylethane-1,2-diamine

- (1S,2S)-1,2-Di-p-tolylethane-1,2-diamine

Uniqueness

The (1R,2S) configuration of 1,2-Di-p-tolylethane-1,2-diamine is unique in its specific spatial arrangement, which can result in different reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Biological Activity

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features two p-tolyl groups attached to a central ethylene backbone with amine functional groups. This structure endows it with unique chemical reactivity, making it a candidate for various interactions in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 246.36 g/mol |

| Chirality | (1R,2S) stereoisomer |

Interaction Studies

Preliminary studies indicate that this compound may interact with several biological targets. These interactions are essential for understanding its potential therapeutic effects:

- Binding Affinity : The compound shows promising binding affinities to certain receptors and enzymes, which could lead to modulation of their activities.

- Cytotoxicity : Initial cytotoxicity assessments reveal that the compound may induce oxidative stress in specific cell lines, suggesting a mechanism of action that warrants further exploration.

Case Studies

Several studies have investigated the biological activity of similar diamine compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Research on structurally related compounds has demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinoxaline derivatives showed IC values ranging from 6.25 to 28.55 μM against various cancer cell lines .

- Antiviral Properties : Some diamines have been reported to inhibit viral entry into host cells. A study indicated that certain compounds could block the interaction between viral proteins and host cell receptors .

- Oxidative Stress Induction : Compounds similar to this compound have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Oxidative Stress : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death.

- Receptor Modulation : By binding to specific receptors or enzymes, the compound could alter signaling pathways involved in cell proliferation and survival.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound analogs to assess their biological properties:

- Synthesis Methods : Various synthetic routes have been explored to obtain high-purity samples suitable for biological testing.

- In vitro Studies : Evaluations have demonstrated varying degrees of cytotoxicity and receptor interaction profiles among different analogs.

Q & A

Q. What are the recommended synthetic routes for (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine?

The synthesis of chiral diamines often employs stereoselective reduction or resolution methods. For example, Mg-mediated reductive coupling of imines (e.g., using substituted benzaldehyde derivatives) has been effective for similar diamines like 1,2-bis(2-methoxyphenyl)ethylenediamine . For (1R,2S)-Di-p-tolylethane-1,2-diamine, enantioselective synthesis may involve chiral catalysts or enzymatic resolution. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., in ethanol/water) is critical to achieve high enantiomeric excess (ee >95%) .

Q. How can researchers characterize the stereochemical purity of this compound?

Key methods include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with known standards are essential .

- NMR Spectroscopy : Analyze coupling constants in NMR (e.g., vicinal -values for NH protons) and NMR to confirm stereochemistry. For example, diastereotopic protons in (1R,2S) configurations exhibit distinct splitting patterns .

- Polarimetry : Measure specific rotation (e.g., ) and compare with literature values (e.g., (1R,2R)-DPEN has in CHCl) .

Q. What safety protocols are critical for handling this diamine?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize vapor exposure .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can this diamine be applied in enantioselective catalysis?

Chiral diamines like (1R,2S)-Di-p-tolylethane-1,2-diamine serve as ligands in asymmetric hydrogenation and organocatalysis. For example:

Q. What computational methods aid in predicting its stereoelectronic properties?

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements?

Discrepancies between HPLC and polarimetry data may arise from impurities or solvent effects. Mitigation strategies include:

- Cross-Validation : Compare ee values from multiple techniques (e.g., HPLC, NMR chiral shift reagents).

- Solvent Standardization : Use consistent solvents (e.g., CHCl for polarimetry) to avoid polarity-induced variations .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.